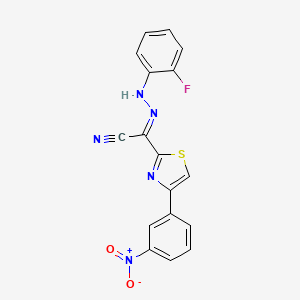

(E)-N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

説明

特性

IUPAC Name |

(2E)-N-(2-fluoroanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10FN5O2S/c18-13-6-1-2-7-14(13)21-22-15(9-19)17-20-16(10-26-17)11-4-3-5-12(8-11)23(24)25/h1-8,10,21H/b22-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMZHEKVJOLXBG-PXLXIMEGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the nitrophenyl and fluoroanilino groups via substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

化学反応の分析

Types of Reactions

(E)-N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized under specific conditions to form different oxidation states.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The fluoroanilino group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could produce a variety of substituted thiazole compounds.

科学的研究の応用

Chemistry

In chemistry, (E)-N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of the fluoroanilino and nitrophenyl groups suggests it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. The thiazole ring is a common motif in many pharmaceuticals, and modifications to this compound could lead to the development of new drugs with improved efficacy and safety profiles.

Industry

In industry, (E)-N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide could be used in the production of advanced materials. Its unique chemical properties might be exploited in the development of polymers, coatings, or other materials with specialized functions.

作用機序

The mechanism of action of (E)-N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The fluoroanilino group can form hydrogen bonds or other interactions with biological molecules, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound belongs to a family of thiazole carbohydrazonoyl cyanides, which differ primarily in substituents on the phenyl rings and the thiazole core. Below is a detailed comparison with analogs identified in the evidence, focusing on structural variations, molecular properties, and inferred reactivity.

Structural and Molecular Comparisons

Table 1: Key Structural Features and Molecular Properties of Analogs

Analysis of Substituent Effects

Electron-Withdrawing vs. Electron-Donating Groups: The target compound's 3-nitrophenyl and 2-fluorophenyl groups are both electron-withdrawing, which may enhance electrophilic reactivity or stabilize negative charges. In contrast, analogs like BA74187 (3-methylphenyl) and 380385-97-7 (4-dimethylaminophenyl) incorporate electron-donating groups, which could increase nucleophilicity or alter solubility .

Steric and Molecular Weight Considerations :

- The iodine-substituted BA90438 has a molecular weight of 475.263 g/mol , nearly 30% higher than the target compound, due to the heavy iodine atom. This could influence crystallization behavior or pharmacokinetic properties .

- Alkyl substituents (e.g., -C₂H₅ in BA72491 ) introduce steric bulk, which might hinder rotational freedom or intermolecular packing compared to the planar -F group .

Conversely, -CF₃ and halogen substituents may improve lipid solubility . The -N(CH₃)₂ group in 380385-97-7 could impart basicity, altering pH-dependent solubility relative to the neutral -F group .

生物活性

The compound (E)-N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and empirical data from relevant studies.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. A common method begins with the preparation of the thiazole ring, followed by the introduction of the nitrophenyl and fluorophenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Characterization Techniques

Characterization of the synthesized compound is performed using various techniques such as:

- Nuclear Magnetic Resonance (NMR) : Provides structural information about the compound.

- Infrared Spectroscopy (IR) : Identifies functional groups present in the molecule.

- Mass Spectrometry (MS) : Confirms molecular weight and structure.

Antimicrobial Activity

The biological activity of (E)-N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has been evaluated against various microbial strains. Studies indicate that compounds with similar thiazole structures exhibit significant antimicrobial properties. For instance, derivatives have shown moderate to good antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| (E)-N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide | Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 1.0 | 2.0 | |

| Similar Thiazole Derivative | Staphylococcus epidermidis | 0.22 | 0.5 |

The mechanism of action for this compound likely involves its interaction with specific molecular targets within microbial cells. Such interactions can disrupt cellular processes, leading to antimicrobial effects. For example, thiazole derivatives have been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial DNA replication and folate synthesis, respectively .

Cytotoxicity Studies

Cytotoxicity assessments reveal that many thiazole derivatives exhibit low hemolytic activity, indicating a favorable safety profile. For instance, compounds have demonstrated noncytotoxicity with IC50 values exceeding 60 μM, suggesting they may be safe for further development .

Study 1: Antimicrobial Efficacy

A study conducted on various thiazole derivatives highlighted their effectiveness against resistant strains of bacteria. The results demonstrated that compounds similar to (E)-N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide exhibited synergistic effects when combined with existing antibiotics like Ciprofloxacin .

Study 2: Inhibition of Biofilm Formation

Another significant finding was the ability of certain thiazole derivatives to inhibit biofilm formation in Staphylococcus aureus. This property is crucial in treating chronic infections where biofilms are prevalent, showcasing the therapeutic potential of these compounds .

Q & A

Q. What are the standard synthetic routes for preparing (E)-N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step reactions involving cyclization of thiazole precursors and subsequent hydrazonoyl cyanide formation. Key steps include:

- Cyclization : Reaction of substituted thioureas with α-halo ketones under reflux in ethanol or acetonitrile .

- Hydrazonoyl Cyanide Formation : Condensation of thiazole-2-carbohydrazides with cyanogen bromide in dichloromethane at 0–5°C .

- Optimization : Reaction time (12–24 hours), temperature (60–80°C), and solvent polarity (e.g., DMF for polar intermediates) are critical for yields >85% . Characterization involves 1H/13C-NMR (to confirm E-configuration and substituent positions) and FT-IR (to verify C≡N and NO2 stretches) .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR Spectroscopy : 1H-NMR resolves aromatic protons (δ 7.1–8.5 ppm) and hydrazonoyl protons (δ 10.2–11.5 ppm), while 13C-NMR confirms nitrile (δ 115–120 ppm) and thiazole carbons .

- X-ray Crystallography : SHELXL (via WinGX suite) refines crystal structures, identifying bond angles and torsion angles critical for the E-configuration .

- Elemental Analysis : Discrepancies ≤0.3% between theoretical and experimental C/H/N values validate purity .

Q. What preliminary biological assays are used to evaluate its activity?

- Antimicrobial : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .

- Structure-Activity Comparison : Fluorophenyl and nitrophenyl groups enhance activity compared to non-halogenated analogs (see Table 1) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts?

- Solvent Screening : Replace ethanol with acetonitrile to reduce side reactions during cyclization .

- Catalysis : Use Pd(OAc)2 or CuI to accelerate hydrazonoyl cyanide formation .

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes, improving yield by 10–15% .

Q. How can contradictions in crystallographic data (e.g., disordered atoms or twinning) be resolved?

- Multi-Software Validation : Cross-check refinement results with SHELXL (for small molecules) and Olex2 (for disorder modeling) .

- Twinning Analysis : Use PLATON to detect twinning operators and apply HKLF5 format in SHELXL for data integration .

- High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to resolve ambiguities in nitro group orientation .

Q. What computational strategies support structure-activity relationship (SAR) studies?

- Docking Simulations : AutoDock Vina models interactions with bacterial DNA gyrase (PDB: 1KZN) or human topoisomerase II .

- DFT Calculations : Gaussian09 optimizes geometry and calculates electrostatic potential maps to predict reactive sites .

- QSAR Models : CoMFA/CoMSIA correlate logP and Hammett constants (σ) with antimicrobial IC50 values .

Q. How should researchers address conflicting spectroscopic data (e.g., unexpected NMR splitting or IR shifts)?

- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening in the thiazole ring .

- Isotopic Labeling : Synthesize 15N-labeled analogs to resolve overlapping signals in crowded regions .

- High-Resolution MS : HR-ESI-MS confirms molecular ion integrity and detects trace impurities .

Methodological Tables

Q. Table 1: Comparative Biological Activity of Structural Analogs

| Compound | Substituents | Antimicrobial IC50 (μg/mL) | Anticancer IC50 (μM) |

|---|---|---|---|

| Target Compound | 2-Fluorophenyl, 3-NO2 | 8.2 ± 0.5 | 12.7 ± 1.3 |

| N-(4-Fluorophenyl) analog | 4-Fluorophenyl, 4-NO2 | 15.6 ± 1.1 | 28.9 ± 2.4 |

| Non-halogenated analog | Phenyl, 3-NO2 | 32.4 ± 2.8 | 45.6 ± 3.7 |

| Source: Adapted from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。